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Compound of Interest

Compound Name: Vorapaxar

cat. No.: B1682261

Ein technischer Leitfaden zu den Forschungsstudien Uber Vorapaxar, einen PAR-1-
Antagonisten

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Vorapaxar ist ein oral wirksamer, reversibler Antagonist des Protease-aktivierten Rezeptors 1
(PAR-1), des primaren Thrombinrezeptors auf menschlichen Blutplattchen.[1][2][3] Durch die
Hemmung der Thrombin-vermittelten Thrombozytenaggregation stellt es einen neuartigen
Mechanismus zur Reduzierung atherothrombotischer Ereignisse dar.[4][5] Dieser Leitfaden
fasst die wichtigsten Erkenntnisse aus entscheidenden Forschungsstudien zusammen,
beschreibt detailliert die experimentellen Protokolle und stellt quantitative Daten und
Signalwege in einem klaren, technischen Format dar. Vorapaxar ist flr die Reduzierung
thrombotischer kardiovaskularer Ereignisse bei Patienten mit Herzinfarkt (Ml) in der
Vorgeschichte oder peripherer arterieller Verschlusskrankheit (pAVK) zugelassen.

Wirkmechanismus und Pharmakologie

Vorapaxar hemmt selektiv und kompetitiv den PAR-1-Rezeptor und verhindert so dessen
Aktivierung durch Thrombin. Diese Hemmung blockiert die Thrombin-induzierte und die durch
das Thrombinrezeptor-Agonist-Peptid (TRAP) induzierte Thrombozytenaggregation. Wichtig ist,
dass Vorapaxar die durch andere Agonisten wie Adenosindiphosphat (ADP) oder Kollagen
induzierte Thrombozytenaggregation nicht beeintrachtigt.
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Die Signaltubertragung des PAR-1, eines G-Protein-gekoppelten Rezeptors, erfolgt tiber die
Aktivierung der Phospholipase C, was zur Produktion von Inositoltrisphosphat (InsP3) und
anschlieBender Freisetzung von Kalzium aus intrazellularen Speichern fihrt. Vorapaxar
blockiert diesen Weg an seiner Entstehung.
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Signalweg der PAR-1-vermittelten Thrombozytenaktivierung.

Pharmakokinetik und Pharmakodynamik

e Metabolismus: Vorapaxar wird hauptséchlich durch CYP3A4 und in geringerem Mal3e durch
CYP2J2 zu seinem aktiven Hauptmetaboliten (M20) verstoffwechselt.

o Wechselwirkungen mit anderen Medikamenten: Die gleichzeitige Anwendung mit starken
CYP3A4-Inhibitoren (z. B. Ketoconazol) kann die Vorapaxar-Exposition erhéhen, wahrend
starke CYP3A4-Induktoren (z. B. Rifampicin) sie verringern kénnen.
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» Halbwertszeit: Es hat eine effektive Halbwertszeit von 3-4 Tagen und eine scheinbare
terminale Halbwertszeit von 8 Tagen.

» Thrombozytenaggregationshemmung: Eine Ladedosis von 40 mg hemmt die TRAP-
induzierte Thrombozytenaggregation bei Giber 80 % der Patienten innerhalb einer Stunde.
Eine Erhaltungsdosis von 2,5 mg taglich halt dieses Hemmungsniveau aufrecht.

Zentrale klinische Studien: TRACER und TRA 2°P-
TIMI 50

Zwei grol3e Phase-llI-Studien lieferten die entscheidenden Daten zur Wirksamkeit und
Sicherheit von Vorapaxar.

TRACER (Thrombin Receptor Antagonist for Clinical
Event Reduction in Acute Coronary Syndrome)

Die TRACER-Studie untersuchte Vorapaxar bei Patienten mit akuten Koronarsyndromen ohne
ST-Hebung (NSTE-ACS).

Experimentelles Protokoll: TRACER
» Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.

e Teilnehmer: 12.944 Patienten mit NSTE-ACS, die innerhalb von 24 Stunden nach Auftreten
der Symptome vorgestellt wurden.

e Behandlungsschema: Die Patienten wurden randomisiert und erhielten entweder Vorapaxar
(40 mg Aufsattigungsdosis, gefolgt von 2,5 mg einmal taglich) oder ein Placebo, zusatzlich
zur Standardtherapie.

» Hintergrundtherapie: Zum Zeitpunkt der Randomisierung erhielten tiber 85 % der Patienten
sowohl Aspirin als auch einen P2Y12-Inhibitor (hauptsachlich Clopidogrel).

e Priméarer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskularem Tod,
Myokardinfarkt (Ml), Schlaganfall, rezidivierender Ischamie mit Rehospitalisierung und
dringender koronarer Revaskularisation.
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« Wichtiger sekundéarer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskularem

Tod, MI oder Schlaganfall.

+ Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 502 Tage.
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Experimenteller Arbeitsablauf der TRACER-Studie.

Ergebnisse der TRACER-Studie

Die TRACER-Studie erreichte ihren priméren Endpunkt nicht. Es gab jedoch eine Reduktion
beim wichtigen sekundaren Endpunkt, die hauptsachlich auf eine Reduktion von
Myokardinfarkten zurtickzufihren war. Die Behandlung mit Vorapaxar war mit einem erhdhten
Blutungsrisiko verbunden, einschlief3lich eines dreifachen Anstiegs der intrakraniellen
Blutungen (ICH).
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Events)

Die TRA 2°P-TIMI 50-Studie untersuchte Vorapaxar zur langfristigen Sekundarpravention bei
stabilen Patienten mit etablierter Atherosklerose.
Experimentelles Protokoll: TRA 2°P-TIMI 50

o Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.

o Teilnehmer: 26.449 stabile Patienten mit einer Vorgeschichte von Ml, ischamischem
Schlaganfall oder symptomatischer pAVK. Aufgrund eines erhéhten Risikos fur intrakranielle
Blutungen wurden Patienten mit Schlaganfall in der Vorgeschichte wéhrend der Studie von
der Behandlung ausgeschlossen.

o Behandlungsschema: Die Patienten erhielten randomisiert entweder Vorapaxar (2,5 mg
einmal taglich) oder ein Placebo, zuséatzlich zur Standardtherapie. Es wurde keine
Aufsattigungsdosis verwendet.

o Hintergrundtherapie: Die Standardtherapie umfasste Aspirin und/oder ein Thienopyridin (z.
B. Clopidogrel).

o Primarer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskularem Tod, M| oder
Schlaganfall.

e Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 30 Monate (2,5 Jahre).
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Experimenteller Arbeitsablauf der TRA 2°P-TIMI 50-Studie.

Ergebnisse der TRA 2°P-TIMI 50-Studie
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Im Gegensatz zur TRACER-Studie erreichte die TRA 2°P-TIMI 50-Studie ihren priméren
Wirksamkeitsendpunkt und zeigte eine signifikante Reduktion ischamischer Ereignisse. Dieses

Ergebnis war konsistent bei Patienten mit vorherigem MI, unabhangig davon, ob sie

gleichzeitig ein Thienopyridin erhielten oder nicht. Ahnlich wie bei TRACER erhihte Vorapaxar

das Risiko fur mafige oder schwere Blutungen.

Ergebnisse bei Patienten mit MI oder pAVK in der Vorgeschichte (ohne Schlaganfall/TIA)
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» Patienten mit Diabetes: Bei Patienten mit Diabetes und vorherigem MI reduzierte Vorapaxar
den priméaren Endpunkt (KV-Tod, Ml oder Schlaganfall) um 27 % (HR = 0,73; p = 0,002).

» Patienten mit peripherer arterieller Verschlusskrankheit (pAVK): Bei pAVK-Patienten
reduzierte Vorapaxar signifikant die periphere Revaskularisation (15,4 % vs. 19,3 % mit
Placebo; HR: 0,82; p = 0,003) und die Hospitalisierung aufgrund akuter
Extremitatenischamie.

o Patienten mit Koronarstents: Bei stabilen Patienten mit Koronarstents reduzierte Vorapaxar
signifikant die Rate der definitiven Stentthrombose (1,1 % vs. 1,4 %; HR: 0,71; p = 0,037),
einschlief3lich sehr spater Stentthrombosen.

» Patienten, die sich einer Koronararterien-Bypass-Operation (CABG) unterziehen: In einer
Untergruppenanalyse der TRACER-Studie reduzierte Vorapaxar bei Patienten, die sich
einer CABG unterzogen, ischdmische Ereignisse signifikant, ohne die CABG-bedingten
Blutungen signifikant zu erhéhen.

Schlussfolgerung

Vorapaxar hemmt als PAR-1-Antagonist wirksam die Thrombin-vermittelte
Thrombozytenaktivierung. Die entscheidenden klinischen Studien, TRACER und TRA 2°P-TIMI
50, haben die Rolle von Vorapaxar bei der Sekundarpravention von atherothrombotischen
Ereignissen definiert. Wahrend die TRACER-Studie bei Hochrisikopatienten mit ACS ihren
priméren Endpunkt nicht erreichte, zeigte die TRA 2°P-TIMI 50-Studie einen klaren klinischen
Nutzen bei stabilen Patienten mit vorherigem MI oder pAVK. Der Nutzen einer reduzierten Rate
an ischamischen Ereignissen muss sorgfaltig gegen das erhéhte Risiko von
Blutungskomplikationen abgewogen werden. Die Daten deuten darauf hin, dass eine
sorgféaltige Patientenauswahl entscheidend ist, um den Nettonutzen von Vorapaxar als
Erganzung zur Standard-Thrombozytenaggregationshemmer-Therapie zu maximieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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